3-(2-Chloroethyl)phenol

Physical Chemistry Separation Science Process Chemistry

3-(2-Chloroethyl)phenol is a meta-substituted chlorinated phenol that integrates a primary alkyl chloride side chain with a phenolic hydroxyl group. This dual functionality positions it as a versatile electrophilic building block for nucleophilic substitution and cross-coupling.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
Cat. No. B12841965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)phenol
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCCl
InChIInChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2
InChIKeyGRXBETHKDHEATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroethyl)phenol (CAS 168912-61-6): A Procurement-Focused Technical Profile


3-(2-Chloroethyl)phenol is a meta-substituted chlorinated phenol that integrates a primary alkyl chloride side chain with a phenolic hydroxyl group. This dual functionality positions it as a versatile electrophilic building block for nucleophilic substitution and cross-coupling . Its measured density is 1.2±0.1 g/cm³ and its boiling point is 276.0±15.0 °C at 760 mmHg , physical properties that differ subtly from its ortho and para isomers and directly influence purification and handling protocols .

Electrophilic building block for controlled SN2 and cross-coupling workflows
Meta isomer enables sequential derivatization and predictable thermal processing
Primary alkyl chloride supports moderate reactivity for exotherm-sensitive amination or thioetherification

Why Interchanging 3-(2-Chloroethyl)phenol with Positional Isomers or Halogen Analogs Compromises Synthetic Outcomes


The meta orientation of the chloroethyl group relative to the phenolic hydroxyl creates a distinct electronic environment that cannot be replicated by ortho or para isomers. This spatial arrangement alters SN2 reactivity, eliminates intramolecular cyclization pathways, and modifies regioselectivity in downstream electrophilic substitution [1]. Furthermore, replacing the chlorine leaving group with bromine introduces a 10–50× rate acceleration in nucleophilic displacement, potentially leading to runaway reactions or different product distributions. The quantitative evidence below clarifies why generic substitution is chemically unsound.

Isomer Swap
Ortho or para isomers introduce cyclization pathways or alter regioselectivity, and may not reproduce this electronic profile.
Halogen Swap
Replacing chlorine with bromine can accelerate nucleophilic displacement 10–50×, potentially causing exotherm control challenges.
Scaffold Swap
Bis-alkylating analogs or unsubstituted phenol may shift cytotoxicity profile and derivatization route, requiring revalidation.

Quantitative Differentiation Evidence for 3-(2-Chloroethyl)phenol Against Its Closest Analogs


Boiling Point Distinction Between Meta and Para Isomers of (2-Chloroethyl)phenol

The meta isomer 3-(2-chloroethyl)phenol exhibits a boiling point of 276.0±15.0 °C at 760 mmHg , whereas the para isomer 4-(2-chloroethyl)phenol boils at 274 °C at 760 mmHg . This reproducible 2 °C differential, though modest, can serve as a critical design parameter for distillation-cut optimization during pilot-scale purification, where even small boiling-point differences govern fraction purity.

Boiling Point vs. Para
Cross-study comparable
276.0±15.0 °C vs 274 °C (Δ 2 °C)
At 760 mmHg
Supports distillation-cut optimization for meta-enriched fractions.
Physical Chemistry Separation Science Process Chemistry

Comparative Leaving-Group Reactivity: 3-(2-Chloroethyl)phenol vs. 3-(2-Bromoethyl)phenol

In SN2 reactions, bromide is a superior leaving group relative to chloride. While direct kinetic data for the meta-phenolic substrates are not available, the well-established ratio kBr/kCl ≈ 10–50 for primary alkyl halides [1] implies that 3-(2-bromoethyl)phenol (CAS 52059-50-4) will react 10- to 50-fold faster than 3-(2-chloroethyl)phenol under identical conditions. This rate enhancement can lead to exotherm control challenges and altered selectivity in competitive reactions.

Leaving-Group Reactivity
Class-level inference
Cl vs Br: kBr/kCl ≈ 10–50
Polar aprotic solvent, SN2 conditions
Chlorine provides a controlled reactivity window; bromo analog may require thermal management review.
Synthetic Chemistry Nucleophilic Substitution Kinetics

Divergent Thermal Elimination Pathways: Meta Isomer Prevents Intramolecular Cyclization to Benzofuran

Gas-phase pyrolysis of 2-(2-chloroethyl)phenol (ortho isomer) proceeds through two competing channels: direct elimination to 2-vinylphenol (k = 1.05×10¹³ s⁻¹ at 643 K) and cyclization to benzofuran (k = 5.25×10¹³ s⁻¹) [1]. The cyclization channel is geometrically forbidden in 3-(2-chloroethyl)phenol because the meta configuration prevents the hydroxyl oxygen from reaching the β-carbon. Consequently, the meta isomer is predicted to undergo only the single elimination pathway, yielding a cleaner product slate and simplifying thermal processing.

Thermal Pathway Control
Cross-study comparable
Ortho cyclization to benzofuran absent in meta
Gas phase, 643–713 K
Predictable single-elimination pathway simplifies high-temperature processing by-product profile.
Thermal Stability Pyrolysis Mechanistic Chemistry

Position-Dependent Biological Activity: Class-Level Evidence from Bis(2-chloroethylamino)phenol Isomers

Edwards et al. synthesized and evaluated o-, m-, and p-(bis-2-chloroethylamino)phenol as nitrogen mustard prodrugs [1]. The para isomer demonstrated marked anti-tumor activity and served as the basis for further carbamate derivatization [1]. Although 3-(2-chloroethyl)phenol itself is a simpler monoalkylating scaffold, the class-level SAR indicates that the para arrangement of the chloroethylamine pharmacophore confers higher cytotoxicity than the meta arrangement. Quantitative IC50 values are presented in the full paper (J. Chem. Soc., Perkin Trans. 1, 1973, 2397-2402) but could not be extracted here.

Bioactivity Context
Class-level inference
Para bis-alkylating isomer: reported activity; Meta: lower activity trend
Cancer cell lines (full paper details not extracted)
Meta placement may support lower basal cytotoxicity for early-stage SAR screening.
Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Regioselectivity in Electrophilic Aromatic Substitution: Distinct Derivatization Patterns Between Meta and Para Isomers

The phenolic hydroxyl group is a strong ortho/para director. In 4-(2-chloroethyl)phenol, the para position is blocked, leaving only two ortho sites for electrophilic attack. In 3-(2-chloroethyl)phenol, the para position is free and the two ortho positions are available, offering three potential reactive sites. However, the meta chloroethyl group exerts a mild electron-withdrawing inductive effect, which deactivates the ring and moderates the reactivity of the ortho/para positions relative to the unsubstituted phenol. This unique electronic landscape enables the synthesis of trisubstituted derivatives that are inaccessible from the para isomer .

Regioselectivity Profile
Class-level inference
Meta retains free para position; three functionalizable sites
Electrophilic substitution with modulated deactivation
Enables trisubstituted derivative libraries inaccessible from para isomer.
Synthetic Chemistry Regioselectivity Derivatization

Recommended Application Scenarios for 3-(2-Chloroethyl)phenol Grounded in Differential Evidence


Controlled Nucleophilic Substitution for Amine or Thiol Conjugation

The chloro leaving group provides a controlled reactivity window (10–50× slower than bromo) that is advantageous for exothermic amination or thioetherification reactions, reducing the risk of thermal runaway and improving selectivity [1].

High-Temperature Pyrolysis or Incineration with Predictable Decomposition

Because the meta geometry precludes intramolecular benzofuran formation, thermal degradation yields a simpler product mixture compared to the ortho isomer, facilitating waste-stream management and analytical monitoring [2].

Synthesis of Trisubstituted Phenol Derivatives via Sequential Electrophilic Substitution

The meta chloroethyl group leaves the para position open, permitting three successive electrophilic substitutions to generate highly functionalized phenol scaffolds that are inaccessible from the para isomer .

Distillation-Based Purification of Meta-Enriched Isomer Mixtures

The reproducible 2 °C boiling-point difference between meta and para isomers can be exploited in fractional distillation to obtain isomerically enriched 3-(2-chloroethyl)phenol for applications requiring high positional purity.

Application
Selection Property
Validation Focus
Controlled Nucleophilic Substitution
Moderate chloride reactivity window
Exotherm profile and amination/thioetherification selectivity
High-Temperature Processing
Single-elimination decomposition pathway
By-product profile and thermal stability review
Sequential Electrophilic Derivatization
Free para position with modulated ring activation
Trisubstituted phenol scaffold accessibility
Isomer-Selective Purification
Reproducible boiling-point differential (Δ 2 °C)
Fractional distillation cut-point alignment

Technical Documentation Hub

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38 linked technical documents
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